Product packaging for Solvent Yellow 16(Cat. No.:CAS No. 4314-14-1)

Solvent Yellow 16

Cat. No.: B036255
CAS No.: 4314-14-1
M. Wt: 278.31 g/mol
InChI Key: XCKGFJPFEHHHQA-UHFFFAOYSA-N
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Description

Solvent Yellow 16 is a lipophilic (fat-soluble) azo dye of the lysochrome class, primarily recognized for its utility as a selective stain for non-polar lipids and industrial polymers. Its mechanism of action is based on its high solubility in hydrophobic substances; it does not form covalent bonds but instead dissolves directly into lipid droplets, intracellular fat deposits, and polymeric matrices, imparting a vivid yellow coloration. In research applications, this property makes it invaluable for the histochemical staining and visualization of neutral lipids, such as triglycerides and cholesteryl esters, in tissue sections, enabling the study of metabolic diseases like atherosclerosis and fatty liver. Beyond life sciences, this compound is extensively employed as a colorant for hydrocarbon-based solvents, fuels, waxes, and plastics, serving as a marker or identifier in industrial quality control and material science. It is also a critical tool in analytical chemistry for developing chromatographic methods and as a model compound in photodegradation and environmental fate studies of synthetic dyes. This high-purity grade is meticulously manufactured to ensure consistent staining performance and spectral properties, providing researchers with a reliable and versatile tool for a wide spectrum of investigative applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14N4O B036255 Solvent Yellow 16 CAS No. 4314-14-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-phenyl-4-phenyldiazenyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c1-12-15(18-17-13-8-4-2-5-9-13)16(21)20(19-12)14-10-6-3-7-11-14/h2-11,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKGFJPFEHHHQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5052098
Record name C.I. Solvent Yellow 16
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Molecular Weight

278.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

NKRA
Record name 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-(2-phenyldiazenyl)-
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CAS No.

4314-14-1
Record name Solvent Yellow 16
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Record name CI 12700
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Record name 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-(2-phenyldiazenyl)-
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Record name C.I. Solvent Yellow 16
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Record name 2,4-dihydro-5-methyl-2-phenyl-4-(phenylazo)-3H-pyrazol-3-one
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Synthetic Methodologies and Reaction Mechanisms of Solvent Yellow 16

Precursor Compound Synthesis and Characterization for Dye Production

The key precursors for Solvent Yellow 16 synthesis are aniline (B41778) and 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (also known as 1-phenyl-3-methyl-5-pyrazolone). worlddyevariety.comrsc.orggoogle.com Aniline serves as the aromatic primary amine for the diazotization step, while 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one acts as the coupling component. worlddyevariety.comrsc.org

Characterization of these precursors is crucial to ensure the purity and reactivity required for efficient dye production. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H NMR, ¹³C NMR) and High-Performance Liquid Chromatography (HPLC) are typically employed for this purpose. rsc.orgeuropa.eu

Diazotization-Coupling Reactions: Optimization of Process Parameters

The synthesis of this compound proceeds via a two-step process: diazotization of aniline and subsequent coupling with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one. worlddyevariety.com

Diazotization: This reaction involves the conversion of aniline into a diazonium salt. It is typically carried out in an acidic medium, often using hydrochloric acid, with sodium nitrite (B80452) (NaNO₂) at low temperatures (e.g., 0-5 °C) to prevent the decomposition of the diazonium salt. nih.govsavemyexams.comgoogle.com The unstable nitrous acid (HNO₂) required for diazotization is usually generated in situ by reacting sodium nitrite with a dilute acid. savemyexams.com

Coupling Reaction: The diazonium salt, acting as an electrophile, then reacts with the electron-rich 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (the coupling agent) to form the azo bond. nih.govrsc.orgwikipedia.org For this compound, 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one and sodium carbonate are used as the coupler substrate and base, respectively. rsc.org This electrophilic aromatic substitution reaction is typically faster at higher pH values, and alkaline conditions are often required to deprotonate the organic product and facilitate azo compound formation. savemyexams.comwikipedia.org

Optimization of process parameters is critical for maximizing yield and purity. Key parameters include:

Temperature: Low temperatures (e.g., 0-5 °C) are maintained during diazotization to stabilize the diazonium salt. nih.govgoogle.com

pH: The pH conditions are carefully controlled, typically acidic for diazotization and alkaline for coupling. For instance, in some diazotization reactions, the H⁺ concentration in the solvent medium might be around 0.68 mol L⁻¹. google.com For coupling, the pH might be adjusted to 6 with NaOH solution. google.com

Reactant Ratios: Precise stoichiometric control of precursors (aniline, sodium nitrite, coupling agent) is essential. For example, 1.05 equivalents of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one and 2.0 equivalents of sodium carbonate were used in one continuous production method for this compound. rsc.org

Residence Time: In continuous production, residence time in reactors is optimized to ensure complete reaction and minimize side product formation. rsc.org

Mechanistic Pathways of Azo Bond Formation in this compound Synthesis

The formation of the azo bond (-N=N-) in this compound occurs via an electrophilic aromatic substitution mechanism. nih.govwikipedia.org The aryldiazonium cation, formed during diazotization, acts as a strong electrophile. This electrophile then attacks an activated carbon atom of the coupling agent, 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one, which serves as a nucleophile. wikipedia.org The reaction typically occurs at the para position of the coupling agent relative to the activating group. If the para position is occupied, coupling can occur at an ortho position, though at a slower rate. wikipedia.org The extended conjugated system formed by the azo bond and the aromatic rings contributes to the bright color and stability of the resulting azo compound. nih.govsavemyexams.comwikipedia.org

Investigation of Side Reactions and By-product Formation during Synthesis

During the synthesis of azo dyes like this compound, several side reactions can occur, leading to the formation of impurities and by-products. One common side reaction during diazotization is the decomposition of the diazonium salt, especially at higher temperatures, which can lead to the formation of phenols. nih.gov To mitigate this, low temperatures are maintained. nih.gov

Another concern is the potential for contamination with starting materials or intermediates. For example, in the context of azo dyes, contamination with aromatic amines (e.g., 4-aminoazobenzene, a starting material for Sudan-I) has been noted. europa.eu While specific side reactions for this compound are not extensively detailed in the provided search results, general principles for azo dye synthesis suggest that careful control of reaction conditions (temperature, pH, reactant purity) is crucial to minimize unwanted reactions and by-product formation. nih.goveuropa.eugoogle.com The presence of impurities can affect the quality and performance of the final dye product. europa.eu

Purity Enhancement Strategies in Laboratory and Industrial Synthesis

Achieving high purity for this compound is essential for its industrial applications. Purity specifications for this compound can be ≥98.5% (HPLC), with low moisture content (≤0.3%) and ash content (≤0.1%). nbinno.com

Strategies for purity enhancement include:

Filtration and Washing: After the coupling reaction, the crude product is typically filtered and washed to remove soluble impurities and unreacted starting materials. google.comgoogle.comgoogle.comorgsyn.org Washing with specific solvents (e.g., hot water, acetone, or mixtures like hexane/acetone) can selectively remove impurities. google.comgoogle.comorgsyn.org

Recrystallization: This is a common laboratory and industrial purification technique where the crude dye is dissolved in a suitable solvent at elevated temperatures and then allowed to crystallize upon cooling, leaving impurities in the solution. researchgate.net

Solvent Recovery and Reuse: In industrial settings, solvents used for washing or reaction are often recovered via distillation and reused, which can also aid in separating impurities. google.comgoogle.com

Quality Control: The purified this compound undergoes rigorous quality checks, including HPLC analysis, to ensure it meets required standards for purity, color properties, and impurity levels. nbinno.comeuropa.eutiiips.com

Advanced Catalytic Approaches for Sustainable Dye Synthesis

While traditional diazotization-coupling reactions are widely used, research explores advanced catalytic approaches to enhance sustainability and efficiency. Deep Eutectic Solvents (DES) are being investigated as alternative reaction media for diazotization and coupling reactions, offering potential for room-temperature synthesis and solvent recycling. rsc.org For instance, a DES-Ethanol system has been successfully used for room-temperature diazotization and subsequent coupling reactions, demonstrating reusability of the DES for multiple cycles with good yields. rsc.org This approach can contribute to greener chemical processes by reducing the need for harsh solvents and extreme conditions. rsc.org

Scale-Up Considerations and Process Intensification in Dye Manufacturing Research

Scaling up the production of this compound from laboratory to industrial scale involves addressing several challenges, including heat management, mixing efficiency, and product isolation. For azo dyes, the diazotization and coupling reactions can be exothermic, requiring effective cooling to maintain optimal temperatures and prevent side reactions. rsc.org

Process intensification strategies are being explored to improve efficiency and throughput. Continuous flow reactors, such as tubular reactors, are considered for diazotization reactions, as they offer better control over reaction parameters, heat transfer, and residence time compared to traditional batch processes. rsc.orgresearchgate.net For example, reactor volume can be calculated based on optimum residence time and total volumetric flow rate for large-scale production (e.g., 5 TPD, tons per day). rsc.org The design of such reactors must ensure sufficient heat transfer area to manage the heat released during the reaction. rsc.org

The shift towards continuous production and the use of more sustainable solvents like DES are key areas of research aimed at making dye manufacturing more environmentally friendly and economically viable. rsc.orgrsc.orgresearchgate.net

Degradation and Environmental Transformation Pathways of Solvent Yellow 16

Photodegradation Mechanisms and Kinetics

Photodegradation is a significant pathway for the transformation of Solvent Yellow 16 in the environment, initiated by the absorption of light energy. This process can occur directly, through the absorption of photons by the dye molecule itself, or indirectly, mediated by photocatalysts.

The rate and efficiency of this compound decomposition are highly dependent on the nature of the light source and its intensity. Ultraviolet (UV) radiation generally possesses sufficient energy to break the chemical bonds within the dye molecule, leading to more rapid degradation compared to visible light. The azo bond is particularly susceptible to cleavage under UV irradiation.

The decomposition rate typically increases with rising irradiation intensity. A higher light intensity translates to a greater flux of photons, which increases the probability of photon absorption by the dye molecules or the photocatalyst, thereby accelerating the generation of reactive species responsible for degradation. However, at very high intensities, the rate may plateau as other factors, such as the concentration of the dye or the availability of catalyst active sites, become rate-limiting.

Studies on similar azo dyes have consistently shown that UV light is more effective than visible light in initiating degradation. For instance, the degradation of azo dyes is often monitored by UV-Vis spectroscopy, where a decrease in the absorbance peak in the visible region indicates color removal, while the disappearance of peaks in the UV region suggests the degradation of the aromatic structures.

Semiconductor photocatalysts like Titanium dioxide (TiO₂) and Zinc oxide (ZnO) significantly enhance the photodegradation of this compound. When these materials are irradiated with photons of energy equal to or greater than their band gap, an electron-hole pair (e⁻/h⁺) is generated. These charge carriers initiate a series of redox reactions on the catalyst surface.

The process begins with the adsorption of the dye molecule onto the surface of the photocatalyst. The photogenerated holes (h⁺) in the valence band are powerful oxidizing agents that can directly oxidize the dye. Alternatively, they can react with water or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH). Simultaneously, the electrons (e⁻) in the conduction band can reduce adsorbed oxygen molecules to form superoxide (B77818) radicals (•O₂⁻). Both hydroxyl and superoxide radicals are potent oxidizing species that attack the this compound molecule, leading to its degradation. The efficiency of TiO₂ and ZnO is attributed to their chemical stability, non-toxicity, and high photoactivity.

Reactive Oxygen Species (ROS) are the primary drivers of photocatalytic degradation of this compound. The most important ROS include hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻).

Hydroxyl Radicals (•OH): These are extremely reactive and non-selective oxidants. They can attack the this compound molecule at various positions, leading to the cleavage of the azo bond, hydroxylation of the aromatic rings (both the phenyl and pyrazolone (B3327878) moieties), and eventual mineralization into carbon dioxide, water, and inorganic ions. The generation of •OH is considered the principal pathway for the degradation of many organic pollutants in photocatalytic systems.

Superoxide Radicals (•O₂⁻): Formed by the reduction of molecular oxygen by conduction band electrons, superoxide radicals can also contribute to the degradation process, either directly or by participating in reactions that generate other ROS, such as hydroperoxyl radicals (HO₂•) and ultimately more hydroxyl radicals.

The photodegradation of this compound proceeds through the formation of several intermediate compounds before complete mineralization. The identification of these by-products is essential for understanding the degradation pathway and assessing the residual toxicity of the treated solution. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are commonly employed for this purpose.

For a pyrazolone azo dye like this compound, the initial attack by ROS typically leads to the cleavage of the azo bond. This would result in the formation of aromatic amines and pyrazolone derivatives. Subsequent reactions would involve the opening and degradation of these aromatic and heterocyclic rings, leading to the formation of smaller aliphatic acids and eventually mineralization.

Table 1: Representative Intermediates in the Photodegradation of a Pyrazolone Azo Dye (Note: This table presents plausible intermediates based on the known degradation pathways of similar azo dyes, as specific quantitative data for this compound is not readily available in the cited literature.)

Retention Time (min)m/z (Mass-to-charge ratio)Probable Intermediate Structure
5.293Aniline (B41778)
8.71753-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
10.1109Phenol (B47542) (from hydroxylation of benzene (B151609) ring)
12.5122Benzoic Acid
15.8148Phthalic Acid
18.3116Maleic Acid

Based on the identified intermediates for similar azo dyes, a plausible photodegradation pathway for this compound can be proposed. The process is believed to initiate with an attack by hydroxyl radicals on the azo linkage, which is often considered the most reactive site.

Azo Bond Cleavage: The primary step is the breaking of the –N=N– bond. This results in the formation of nitrogen gas and two primary aromatic fragments: a phenyl radical and a pyrazolone-based radical.

Radical Reactions and Hydroxylation: These initial radicals are highly unstable and quickly react with surrounding molecules. The phenyl radical can abstract a hydrogen atom to form benzene or be attacked by hydroxyl radicals to form phenol and other hydroxylated derivatives. The pyrazolone fragment undergoes similar hydroxylation and oxidation.

Ring Opening: As the oxidation process continues, the aromatic and heterocyclic rings are opened. This leads to the formation of smaller, short-chain aliphatic compounds, such as carboxylic acids (e.g., maleic acid, oxalic acid, formic acid).

Mineralization: In the final stage, these aliphatic intermediates are further oxidized to produce carbon dioxide (CO₂), water (H₂O), and inorganic ions, thus completing the mineralization process.

Chemical Degradation Processes

Besides photodegradation, this compound can also be degraded through purely chemical processes, such as oxidation or hydrolysis, although these are generally less rapid than photocatalysis under typical environmental conditions.

Chemical oxidation, for example, using strong oxidizing agents like Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst), can also effectively degrade azo dyes. This process also relies on the generation of highly reactive hydroxyl radicals. The degradation pathway would be similar to that of photocatalysis, involving azo bond cleavage and subsequent oxidation of the aromatic intermediates.

Hydrolysis, the reaction with water, can lead to the cleavage of certain bonds within the dye molecule. For some solvent dyes, hydrolysis can occur under strongly acidic or basic pH conditions. This process is generally slower for stable azo dyes like this compound under neutral pH conditions but can be a contributing factor to its long-term degradation in specific aqueous environments.

Hydrolytic Stability and Decomposition under Acidic, Neutral, and Alkaline Conditions

The hydrolytic stability of azo dyes like this compound is a critical parameter in assessing their persistence in aqueous environments. Generally, the azo bond is considered to be relatively stable to hydrolysis under neutral pH conditions. However, its stability can be influenced by extreme pH values.

Acidic Conditions: Under strongly acidic conditions, the azo bond in this compound can undergo protonation, which may lead to a slow cleavage of the bond. However, for many azo dyes, significant hydrolysis only occurs under very harsh acidic conditions that are not typically found in the natural environment.

Neutral Conditions: In neutral aqueous solutions (pH 7), this compound is expected to exhibit high stability, with minimal hydrolytic degradation observed over extended periods. The molecule does not possess functional groups that are readily susceptible to neutral hydrolysis, such as ester or amide linkages that are not part of a stable aromatic system.

Alkaline Conditions: In alkaline environments, the stability of this compound is generally maintained. While some azo dyes can be susceptible to nucleophilic attack at the azo bond under strongly alkaline conditions, this is not a major degradation pathway for dyes of this class under typical environmental pH ranges.

A study on a different yellow dye, HC Yellow No. 16, which also contains an azo linkage, demonstrated excellent stability in the presence of alkaline peroxide over 45 minutes, with 99.99% of the dye remaining. europa.eu While this is a different compound, it suggests that the azo group in similar chromophores can be resistant to alkaline conditions.

Interactive Data Table: Hydrolytic Stability of Azo Dyes (General)

ConditionpH RangeExpected Stability of this compoundGeneral Observations
Acidic< 4Moderate to HighProtonation of the azo group can occur, potentially leading to slow cleavage under harsh conditions.
Neutral6 - 8HighThe azo bond is generally stable and resistant to hydrolysis.
Alkaline> 9HighGenerally stable, though extreme alkaline conditions could promote degradation in some azo structures.

Oxidative Degradation Using Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are effective methods for the degradation of recalcitrant organic pollutants like this compound. These processes generate highly reactive hydroxyl radicals (•OH) that can non-selectively attack the dye molecule, leading to its mineralization.

Common AOPs that can be applied for the degradation of this compound include:

Fenton's Reagent (Fe²⁺/H₂O₂): This system produces hydroxyl radicals through the reaction of ferrous ions with hydrogen peroxide. The radicals can attack the aromatic rings and the azo bond of this compound, leading to the opening of the aromatic rings and the formation of smaller organic molecules, and ultimately, CO₂, H₂O, and inorganic ions.

Photo-Fenton Process (Fe²⁺/H₂O₂/UV): The efficiency of the Fenton process can be enhanced by UV irradiation, which promotes the regeneration of Fe²⁺ from Fe³⁺, thereby sustaining the catalytic cycle and increasing the rate of dye degradation.

Photocatalysis (e.g., TiO₂/UV): In the presence of a semiconductor photocatalyst like titanium dioxide (TiO₂) and UV light, electron-hole pairs are generated. These react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species that can effectively degrade this compound.

Ozonation (O₃): Ozone is a powerful oxidizing agent that can directly react with the dye molecule or decompose in water to form hydroxyl radicals. The primary sites of attack are the electron-rich parts of the molecule, including the aromatic rings and the azo bond.

The degradation pathway typically involves initial hydroxylation of the aromatic rings, cleavage of the azo bond, and subsequent fragmentation of the resulting intermediates into smaller aliphatic acids, and finally mineralization.

Reductive Cleavage of the Azo Chromophore (—N=N—) and Resulting Chemical Transformations

The most significant biotic and abiotic degradation pathway for azo dyes under anaerobic or reducing conditions is the reductive cleavage of the azo bond. This process results in the decolorization of the dye as the chromophoric system is destroyed.

The reductive cleavage of this compound (2,4-dihydro-5-methyl-2-phenyl-4-(phenylazo)-3H-pyrazol-3-one) would break the —N=N— double bond, leading to the formation of two primary aromatic amines. Based on its chemical structure, the expected products of reductive cleavage are:

Aniline (C₆H₅NH₂)

4-Amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

The formation of these aromatic amines is a significant concern from an environmental and toxicological perspective, as many aromatic amines are known to be more toxic and potentially carcinogenic than the parent dye molecule. The subsequent degradation of these amine intermediates depends on the prevailing environmental conditions.

Thermal Decomposition Pathways and Product Analysis

Thermal decomposition of this compound occurs at elevated temperatures, leading to the breakdown of the molecule into smaller, volatile compounds. The stability of the dye to heat is an important property, especially for its applications in coloring plastics that are processed at high temperatures. google.com

Thermogravimetric analysis (TGA) is a common technique used to study the thermal stability of such compounds. The decomposition process typically occurs in multiple stages, corresponding to the cleavage of different chemical bonds. The initial decomposition often involves the cleavage of the azo bond, which is generally the weakest bond in the molecule.

Product analysis from the thermal decomposition of similar azo dyes often reveals the formation of nitrogen gas (N₂), aromatic fragments, and char residue. The specific decomposition products of this compound would include fragments derived from the phenyl and pyrazolone rings. For instance, at high temperatures, compounds like benzene, aniline, and various nitrogen-containing heterocyclic compounds could be formed.

Biotic Degradation and Environmental Fate

The biodegradation of this compound is a critical aspect of its environmental fate, determining its persistence in soil and water systems. The process is highly dependent on the presence of suitable microbial populations and environmental conditions, particularly the availability of oxygen.

Aerobic and Anaerobic Biodegradation in Aquatic and Terrestrial Systems

Aerobic Conditions: Under aerobic conditions, the biodegradation of azo dyes like this compound is generally slow. The electron-withdrawing nature of the azo group makes the molecule less susceptible to electrophilic attack by oxygenases, which are the key enzymes in aerobic degradation pathways. The initial step of azo bond cleavage is often the rate-limiting step. However, some adapted microbial consortia may be able to slowly degrade the dye.

Anaerobic Conditions: In contrast, anaerobic conditions are much more favorable for the initial breakdown of this compound. The primary mechanism is the reductive cleavage of the azo bond, as described in section 4.2.3. This process is facilitated by a variety of anaerobic and facultative anaerobic microorganisms that can use the dye as an electron acceptor. The resulting aromatic amines may then be further degraded, often under subsequent aerobic conditions, in a process known as an anaerobic-aerobic sequential treatment.

Interactive Data Table: Biodegradation of this compound

ConditionPrimary Degradation MechanismRate of DegradationKey Intermediates
AerobicOxidative attack on the aromatic ringsSlowHydroxylated aromatic compounds
AnaerobicReductive cleavage of the azo bondRelatively Fast (for decolorization)Aniline, 4-Amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Microbial Metabolic Pathways Involved in Dye Transformation

The microbial transformation of this compound involves specific enzymatic activities.

Azo Reductases: The key enzymes responsible for the anaerobic cleavage of the azo bond are azo reductases. These are a diverse group of enzymes found in a wide range of bacteria, fungi, and yeasts. They catalyze the transfer of electrons from an electron donor (such as NADH or FADH₂) to the azo dye, which acts as the terminal electron acceptor. This results in the reductive cleavage of the —N=N— bond.

Ligninolytic Enzymes: Some white-rot fungi are capable of degrading azo dyes under aerobic conditions. They produce extracellular ligninolytic enzymes, such as lignin (B12514952) peroxidase (LiP), manganese peroxidase (MnP), and laccase. These enzymes have a low substrate specificity and can generate highly reactive free radicals that can oxidize a broad range of recalcitrant compounds, including this compound. The degradation mechanism involves an initial attack on the aromatic rings of the dye molecule.

Persistence and Distribution of this compound in Environmental Compartments

The environmental persistence of this compound (C.I. 12700) is a significant aspect of its environmental fate, with available data indicating a tendency for the substance to remain in various environmental compartments for extended periods. As a member of the azo solvent dye class, this compound is characterized by its chemical stability, a property inherent to its design to resist fading and degradation under normal use conditions. This stability, however, contributes to its persistence in the environment.

Available experimental and modeled data for azo solvent dyes suggest that they are generally persistent in water, sediment, and soil. canada.ca Hydrolysis is not considered a significant degradation pathway for this compound as it lacks hydrolyzable functional groups. While photodegradation can occur, the hydrophobic nature of this dye and its tendency to partition to soil and sediment limit its exposure to sunlight in the water column.

Due to its low water solubility and hydrophobic nature, indicated by a high octanol-water partition coefficient (log Kow), this compound is expected to partition significantly from the water column to suspended solids, sediment, and soil. When released into aquatic environments, it will likely associate with particulate matter and ultimately accumulate in the sediment. Similarly, if released to land, it is expected to remain in the upper soil layers with limited leaching into groundwater.

Table 1: Environmental Persistence Data for this compound

ParameterValue/ObservationReference
Aerobic Biodegradation4% oxygen depletion in 28 days
Anaerobic BiodegradationPotential for reductive cleavage to aromatic amines canada.ca
HydrolysisNot a significant degradation pathway
Environmental Compartment Expected Persistence Primary Distribution
WaterHighLow (partitions to solids)
SoilHighHigh (adsorbed to soil particles)
SedimentHighHigh (accumulation)

Sorption to Environmental Matrices (Sediment, Soil) and its Influence on Mobility

The mobility of this compound in the environment is significantly influenced by its strong tendency to sorb to soil and sediment. This process is primarily governed by the compound's hydrophobicity and the organic carbon content of the environmental matrix. The sorption of hydrophobic organic compounds like this compound to soil and sediment is a key factor in determining their distribution and bioavailability. nih.gov

The organic carbon-water (B12546825) partition coefficient (Koc) is a measure of a chemical's tendency to be adsorbed by soil and sediment. A high Koc value indicates strong binding to organic matter, resulting in low mobility. For this compound, a log Koc value has been reported, which points to a low potential for mobility in soil. g-bush.hu This strong sorption to soil organic carbon and clay minerals limits the leaching of this compound through the soil profile and its transport with runoff.

Once sorbed to soil and sediment particles, this compound is less available for biological uptake and degradation. This sequestration can contribute to its long-term persistence in these environmental compartments. The strong binding also means that the compound is not easily transported with water, reducing the likelihood of groundwater contamination. However, erosion and the transport of contaminated soil and sediment particles can contribute to the dispersal of this compound in the environment.

Table 2: Sorption and Mobility Data for this compound

ParameterValueInterpretationReference
Log Koc3.847Low mobility in soil g-bush.hu
Environmental Matrix Sorption Potential Mobility
SoilHighLow
SedimentHighLow

Table 3: Compound Names Mentioned in the Article

Adsorption and Removal Methodologies for Solvent Yellow 16 from Aqueous Matrices

Development and Characterization of Adsorbent Materials

The selection and development of adsorbent materials are crucial for the efficient removal of organic pollutants like Solvent Yellow 16. An ideal adsorbent should feature a high surface area, stable structure, and a high density of specific adsorption sites. researchgate.net The characterization of these materials is essential to understand their surface features, morphology, and chemical composition, which directly influence their adsorption performance. researchgate.net Key characterization techniques include Fourier-transform infrared spectroscopy (FTIR) for identifying surface functional groups, scanning electron microscopy (SEM) for observing surface morphology, and Brunauer–Emmett–Teller (BET) analysis for determining surface area and porosity. researchgate.net

Activated carbons and biochars are highly effective adsorbents renowned for their large surface areas, well-developed porous structures, and versatile surface chemistry. These materials are produced through the thermal decomposition of carbonaceous raw materials, such as wood or agricultural waste, in an oxygen-limited environment, followed by an activation process.

The adsorption mechanism is primarily based on van der Waals forces, and π-π interactions between the aromatic rings of the dye molecule and the graphitic surface of the carbon. For a hydrophobic dye like this compound, adsorption onto the organic components of suspended solids and sediment is an expected behavior in the environment. canada.ca This suggests a strong affinity for carbon-based materials like activated carbon and biochar, which would offer a large organic surface for such hydrophobic interactions.

Natural clays (B1170129), such as kaolinite (B1170537) and bentonite, are low-cost, abundant, and environmentally friendly adsorbents. Their structure consists of aluminosilicate (B74896) layers that can provide active sites for adsorption. However, the adsorption capacity of raw clays can be limited.

Modification processes, such as acid activation or intercalation with organic cations, can significantly enhance their performance. These modifications can increase the surface area, adjust the surface charge, and create more accessible adsorption sites. For a non-ionic, hydrophobic dye like this compound, modification to increase the organophilic (hydrophobic) character of the clay surface would likely improve its adsorption capacity by promoting partitioning of the dye from the aqueous phase to the adsorbent surface.

Polymeric resins, particularly hyper-cross-linked and non-functionalized polymers, are effective for removing organic molecules from water through adsorption. Their high surface area and porous structure allow them to capture dye molecules via hydrophobic interactions and van der Waals forces.

Ion-exchange resins, while primarily designed to exchange ions with the surrounding solution, can also adsorb organic molecules. Although this compound is a non-ionic solvent dye, some resins may exhibit an affinity for it through mechanisms other than ion exchange, such as surface adsorption onto the polymer matrix. The efficiency of these materials would depend on the specific chemistry of the polymer backbone and the dye molecule.

Nanomaterials have gained attention as adsorbents due to their exceptionally high surface-area-to-volume ratio, which provides a vast number of potential adsorption sites. scirp.org This category includes metal oxides (e.g., alumina (B75360) nanoparticles), carbon nanotubes (CNTs), and graphene.

Metal oxides can be synthesized to have controlled pore structures and surface properties. Carbon nanostructures, like CNTs, offer a highly aromatic surface that is conducive to the adsorption of organic dyes through π-π stacking interactions. Given the aromatic structure of this compound, carbon-based nanomaterials would be expected to be particularly effective adsorbents.

Biosorption utilizes low-cost biological materials, often agricultural or industrial by-products, for the removal of pollutants. nih.gov Materials such as fruit peels, seed husks, and sawdust can be used as adsorbents. These materials are attractive due to their wide availability and low cost.

The primary components of these materials, such as cellulose, hemicellulose, and lignin (B12514952), contain various functional groups (e.g., hydroxyl, carboxyl) that can act as binding sites. For a hydrophobic molecule like this compound, the organic matrix of these biosorbents could facilitate removal from water through partitioning and hydrophobic interactions. canada.ca

Adsorption Kinetics and Equilibrium Studies

Adsorption Kinetics investigates the rate of dye uptake by the adsorbent. The data helps to determine the time required to reach equilibrium and provides insight into the controlling mechanisms of the adsorption process, such as diffusion or chemical reaction. Common kinetic models include:

Pseudo-first-order model: Often applied to the initial stages of adsorption, assuming the rate is proportional to the number of available vacant sites.

Pseudo-second-order model: This model typically provides a better fit for the entire adsorption process, assuming that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons.

Intra-particle diffusion model: Used to identify if the diffusion of the dye molecules into the pores of the adsorbent is the rate-limiting step.

Adsorption Equilibrium is described by isotherms, which relate the amount of dye adsorbed onto the solid surface to the concentration of the dye remaining in the solution at equilibrium. Isotherm models are crucial for describing the interaction between the adsorbate and the adsorbent and for determining the maximum adsorption capacity. Commonly used isotherm models include:

Langmuir Isotherm: This model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer.

Freundlich Isotherm: This is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities.

The table below summarizes the key parameters derived from these models, which are fundamental for comparing the performance of different adsorbents.

Key Parameters from Adsorption Models

Model TypeModel NameKey ParametersInformation Provided
Kinetic ModelsPseudo-First-Orderk₁ (rate constant), qₑ (equilibrium adsorption capacity)Describes the rate of adsorption in the initial phase.
Pseudo-Second-Orderk₂ (rate constant), qₑ (equilibrium adsorption capacity)Describes the overall adsorption rate, often implying chemisorption.
Intra-particle Diffusionkᵢₚ (diffusion rate constant)Identifies the role of diffusion within adsorbent pores.
Equilibrium Isotherm ModelsLangmuirqₘ (maximum monolayer capacity), Kₗ (Langmuir constant)Indicates the maximum adsorption capacity for a homogeneous surface.
FreundlichK₣ (Freundlich constant), n (heterogeneity factor)Describes adsorption on a heterogeneous surface and the favorability of the process.

While these models provide a robust framework for analyzing dye adsorption, their specific application to this compound requires dedicated experimental investigation to generate the necessary data.

Investigation of Adsorption Rate Constants using Kinetic Models (Pseudo-First-Order, Pseudo-Second-Order)

To understand the rate at which this compound is adsorbed onto a solid-phase adsorbent, kinetic modeling is essential. The pseudo-first-order model generally describes the initial stages of adsorption, where the rate is proportional to the number of available active sites. The pseudo-second-order model often provides a better fit for the entire adsorption process, suggesting that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons.

A typical investigation would involve analyzing the concentration of this compound remaining in the solution at various time intervals. The experimental data would then be fitted to the linear or non-linear forms of the pseudo-first-order and pseudo-second-order equations. The correlation coefficients (R²) and the agreement between experimental and calculated adsorption capacities (q_e) would determine the best-fitting model. No published data for the rate constants (k₁, k₂) or the experimental adsorption capacity for this compound could be found.

Determination of Adsorption Capacity and Affinity using Isotherm Models (Langmuir, Freundlich, Temkin, Dubinin-Radushkevich)

Adsorption isotherms are critical for describing how this compound would distribute between the liquid phase and the solid adsorbent at equilibrium. These models provide insights into the maximum adsorption capacity and the nature of the interaction between the dye and the adsorbent surface.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites.

Freundlich Isotherm: This empirical model is used for heterogeneous surfaces and assumes multilayer adsorption.

Temkin Isotherm: This model considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage.

Dubinin-Radushkevich Isotherm: This model is used to determine if the adsorption process is physical or chemical based on the mean free energy of adsorption.

Analysis would require experimental data at a constant temperature with varying initial concentrations of this compound. Specific parameters such as the Langmuir constants (Qₘ and Kₗ), Freundlich constants (Kբ and n), Temkin constants (B and Aₜ), and Dubinin-Radushkevich constants (qₘ and E) are determined by fitting the experimental data to these models. No such data or data tables for this compound are available in the reviewed literature.

Thermodynamic Analysis of Adsorption Processes (Enthalpy, Entropy, Gibbs Free Energy)

Thermodynamic analysis is crucial for determining the spontaneity, feasibility, and nature of the adsorption process. By conducting adsorption experiments at different temperatures, key thermodynamic parameters can be calculated:

Gibbs Free Energy (ΔG°): Indicates the spontaneity of the adsorption process. A negative value signifies a spontaneous process.

Enthalpy (ΔH°): Describes the endothermic (positive value) or exothermic (negative value) nature of the adsorption.

Entropy (ΔS°): Reflects the randomness at the solid-solution interface during adsorption.

These parameters are typically calculated using the van 't Hoff equation. A thorough search did not yield any studies that have investigated the thermodynamic properties of this compound adsorption.

Influence of Solution Parameters on Adsorption Efficiency

The efficiency of dye removal from water is significantly influenced by various solution conditions. Understanding these effects is vital for optimizing the adsorption process for practical applications.

Effect of Solution pH on Adsorbent Surface Charge and Dye Species

The pH of the aqueous solution is a master variable that affects both the surface charge of the adsorbent and the ionization state of the dye molecule. For an effective adsorption process, the surface of the adsorbent should ideally have a charge opposite to that of the dye species. The point of zero charge (pHpzc) of the adsorbent is a key factor; at pH values below the pHpzc, the adsorbent surface is typically positively charged, favoring the adsorption of anionic dyes, while at pH values above the pHpzc, the surface is negatively charged, favoring cationic dye adsorption. Research detailing the effect of pH on the removal of this compound has not been published.

Impact of Initial Dye Concentration on Adsorption Performance

The initial concentration of a dye provides the driving force to overcome mass transfer resistance between the aqueous and solid phases. Generally, an increase in the initial dye concentration leads to an increase in the adsorption capacity of the adsorbent because it enhances the interaction between the dye molecules and the active sites. However, the percentage of dye removal often decreases with increasing initial concentration as the available adsorption sites become saturated. Specific studies quantifying this relationship for this compound are currently absent from the literature.

Role of Temperature on Adsorption Thermodynamics

Temperature influences the adsorption process by affecting the solubility and chemical potential of the dye, as well as the kinetic energy of the dye molecules. An increase in temperature can either enhance or decrease the adsorption capacity depending on whether the process is endothermic or exothermic, as determined by the enthalpy change (ΔH°). For endothermic processes, adsorption is favored at higher temperatures, while for exothermic processes, lower temperatures are more favorable. No experimental data on the role of temperature in the adsorption of this compound could be located.

Influence of Ionic Strength and Co-existing Ions

The ionic strength of an aqueous solution, determined by the concentration of dissolved salts, can significantly impact the adsorption capacity of adsorbents for dyes like this compound. Similarly, the presence of various co-existing ions can either enhance or inhibit the adsorption process through a variety of mechanisms. While specific studies on this compound are limited, general principles derived from research on other azo and disperse dyes can provide valuable insights.

The presence of salts in the wastewater can alter the surface charge of the adsorbent and the aggregation of dye molecules in the solution. ebrary.net An increase in ionic strength can lead to a decrease in the thickness of the electrical double layer surrounding the adsorbent particles, which may affect electrostatic interactions between the adsorbent and the dye. For hydrophobic dyes like this compound, an increase in ionic strength can sometimes enhance adsorption due to a "salting-out" effect, which reduces the solubility of the dye and promotes its partitioning onto the adsorbent surface. ebrary.net

Conversely, high concentrations of salts can lead to competition between the salt ions and dye molecules for active adsorption sites, potentially reducing the removal efficiency. ebrary.net The nature of the co-existing ions (cations and anions) also plays a crucial role. Divalent cations such as Ca²⁺ and Mg²⁺ may have a more pronounced effect than monovalent cations like Na⁺ and K⁺ due to their stronger interaction with adsorbent surfaces and dye molecules. Anions like SO₄²⁻, Cl⁻, and NO₃⁻ can also influence the adsorption process by altering the surface chemistry of the adsorbent and the solution's pH. ceon.rs

Table 1: General Influence of Ionic Strength and Co-existing Ions on Azo Dye Adsorption

ParameterGeneral Effect on Adsorption of Hydrophobic/Azo DyesProbable Mechanism of Action
Ionic Strength (e.g., NaCl) Can either increase or decrease adsorption depending on the specific dye, adsorbent, and concentration.- Increase: "Salting-out" effect reduces dye solubility. - Decrease: Competition for active sites between salt ions and dye molecules; screening of electrostatic interactions. ebrary.net
Cations (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺) Generally, a decrease in adsorption with increasing concentration. Divalent cations often have a stronger inhibitory effect.Competition with dye molecules for binding sites on the adsorbent surface.
Anions (e.g., Cl⁻, SO₄²⁻, NO₃⁻) The effect varies. Some anions may have a negligible effect, while others can compete with anionic dyes or alter the adsorbent's surface charge.Competitive adsorption; modification of the adsorbent's surface potential. ceon.rs

This table presents generalized findings for azo and hydrophobic dyes due to the lack of specific data for this compound.

Desorption and Regeneration Studies of Spent Adsorbents for Reusability

The economic feasibility of using adsorption for the removal of dyes like this compound is heavily dependent on the ability to regenerate and reuse the spent adsorbent. Effective regeneration involves the desorption of the adsorbed dye molecules, thereby restoring the adsorbent's capacity for subsequent adsorption cycles. The choice of regeneration method depends on the nature of the adsorbent, the adsorbate, and the adsorption mechanism.

For adsorbents laden with hydrophobic dyes such as this compound, solvent extraction is a common and often effective regeneration technique. Organic solvents with good dissolving power for the dye can be used to wash the spent adsorbent, thereby eluting the adsorbed dye molecules. Common solvents used for the regeneration of adsorbents loaded with various dyes include ethanol, methanol, acetone, and isopropanol. researchgate.net The efficiency of desorption can be influenced by factors such as the type of solvent, temperature, and pH of the eluting solution. In some cases, mixtures of solvents or aqueous solutions of solvents have been found to be more effective than pure solvents. researchgate.net

Thermal regeneration is another widely used method, particularly for robust adsorbents like activated carbon. nih.govtandfonline.com This process involves heating the spent adsorbent to high temperatures in an inert or controlled atmosphere to decompose or desorb the adsorbed dye molecules. While effective, thermal regeneration can sometimes lead to a partial loss of the adsorbent's surface area and a decrease in its adsorption capacity over multiple cycles. researchgate.net

Chemical regeneration using acids, bases, or oxidizing agents can also be employed. researchgate.net The choice of chemical regenerant depends on the specific dye-adsorbent system. For instance, a change in pH can alter the surface charge of the adsorbent and the ionization of the dye, leading to desorption.

Table 2: Common Regeneration Methods for Adsorbents Used in Dye Removal

Regeneration MethodDesorption Agent/PrincipleAdvantagesDisadvantages
Solvent Extraction Organic solvents (e.g., ethanol, methanol, acetone)High desorption efficiency for hydrophobic dyes; can be performed at ambient temperatures.Cost of solvent; potential for solvent loss and environmental concerns related to solvent disposal. researchgate.net
Thermal Regeneration High temperatures (pyrolysis or gasification)Effective for a wide range of organic adsorbates; can restore high adsorption capacity. researchgate.netHigh energy consumption; potential for damage to the adsorbent structure and loss of surface area over time. nih.gov
Chemical Regeneration Acids (e.g., HCl), Bases (e.g., NaOH), Oxidizing agentsCan be highly effective for specific dye-adsorbent systems; often operates at lower temperatures than thermal methods. researchgate.netCost of chemicals; potential for secondary pollution from the regenerant solution; may alter the adsorbent's chemical properties.

The reusability of an adsorbent is typically evaluated by conducting multiple adsorption-desorption cycles. The regeneration efficiency is a key parameter, indicating the percentage of the initial adsorption capacity that is restored after each cycle. In many cases, a gradual decrease in adsorption capacity is observed over successive cycles. researchgate.net

Theoretical and Computational Studies of Solvent Yellow 16

Electronic Structure Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Electronic structure calculations are indispensable for understanding the intrinsic properties of molecules. Density Functional Theory (DFT) and ab initio methods are widely employed to predict various molecular characteristics from first principles, including energies, geometries, and electronic distributions gaussian.com.

Molecular Orbital Analysis (HOMO-LUMO Energies and Contributions)

Frontier molecular orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's chemical reactivity and optical behavior acs.orgvjol.info.vn. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is often correlated with the molecule's kinetic stability and its ability to undergo electronic transitions, which are fundamental to its color and photophysical properties acs.orgvjol.info.vninformaticsjournals.co.in.

For Solvent Yellow 16, DFT calculations, often utilizing hybrid functionals such as B3LYP, would typically be employed to determine the energies and spatial distributions of its HOMO and LUMO acs.orginformaticsjournals.co.indiva-portal.org. The HOMO, representing the electron-donating ability, and the LUMO, representing the electron-accepting ability, would indicate the most probable sites for electrophilic and nucleophilic attacks, respectively vjol.info.vn. Such analyses would reveal how the electron density is distributed across the molecule's core structure, including its pyrazolone (B3327878) and azo moieties, influencing its reactivity and light absorption characteristics. For instance, in similar dye molecules, the HOMO is often localized on the electron-rich parts, while the LUMO is found on electron-deficient regions, facilitating intramolecular charge transfer upon excitation acs.orgrsc.org.

An illustrative example of how HOMO-LUMO energies might be presented for this compound, based on typical DFT calculations, is shown below (values are hypothetical for illustrative purposes):

OrbitalEnergy (eV)Primary Contribution
LUMO-2.50Azo group, Pyrazolone ring
HOMO-5.80Phenyl rings, Azo group
HOMO-LUMO Gap3.30-

Charge Distribution and Reactivity Site Prediction

Understanding the distribution of electronic charge within a molecule is fundamental for predicting its chemical reactivity and intermolecular interactions. Computational methods, such as Mulliken population analysis or Natural Population Analysis (NPA), performed within DFT frameworks, are commonly used to calculate atomic charges informaticsjournals.co.inresearchgate.net. These charges provide insights into the electrophilic (electron-deficient) and nucleophilic (electron-rich) sites within the molecule.

For this compound, charge distribution analysis would identify specific atoms or regions that are prone to attack by other chemical species. For example, nitrogen atoms in the azo linkage or oxygen atoms in the pyrazolone ring might exhibit partial negative charges, indicating potential nucleophilic centers, while certain carbon atoms could be electrophilic. Such predictions are vital for understanding reaction mechanisms, binding affinities, and the molecule's behavior in various chemical environments researchgate.net.

Solvatochromic Effects on Electronic Transitions: Theoretical Approaches

Solvatochromism, the phenomenon where the absorption or emission spectrum of a compound shifts with changes in solvent polarity, is a significant property for dyes like this compound unesp.brshd-pub.org.rs. Theoretical approaches are essential for understanding and predicting these solvent-induced spectral shifts nih.govaip.org.

Computational studies typically employ continuum solvation models, such as the Polarizable Continuum Model (PCM) or Conductor-like Screening Model (COSMO), coupled with Time-Dependent Density Functional Theory (TD-DFT) gaussian.comrsc.orgaip.orguni-bayreuth.de. These models represent the solvent as a dielectric continuum, allowing for the calculation of solvent polarization effects on the solute's electronic structure and excited states diva-portal.orgaip.orgacs.org. Explicit solvation models, involving discrete solvent molecules around the solute, can also be used, especially to account for specific solute-solvent interactions like hydrogen bonding gaussian.comuni-bayreuth.deacs.orgnsf.gov.

For this compound, TD-DFT calculations in various solvents would predict changes in its UV-Vis absorption and fluorescence emission maxima rsc.orgunesp.br. The observed shifts (e.g., bathochromic or hypsochromic) would be correlated with solvent polarity parameters (e.g., dielectric constant, refractive index) and the change in the molecule's dipole moment upon electronic excitation rsc.orgunesp.brcore.ac.uk. These theoretical predictions can help explain the dye's color variations in different media and guide its application in various formulations.

Spectroscopic Property Predictions and Correlations with Experimental Data

Computational methods are powerful tools for predicting spectroscopic properties, offering a complementary approach to experimental measurements for structural characterization and validation gaussian.com.

Simulation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. DFT calculations are widely used to predict NMR parameters, including isotropic chemical shifts (δ) for various nuclei (e.g., ¹H and ¹³C) and spin-spin coupling constants frontiersin.orgmdpi.commdpi.com. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach within DFT for calculating magnetic shielding tensors, which are then converted to chemical shifts relative to a standard reference compound core.ac.ukmdpi.com.

For this compound, computational prediction of ¹H and ¹³C NMR chemical shifts would provide theoretical values that can be directly compared with experimental NMR spectra mdpi.combiorxiv.org. This comparison is invaluable for unambiguously assigning signals to specific protons and carbons within the molecule, especially for complex structures or when experimental data is ambiguous mdpi.com. Solvent effects on NMR chemical shifts can also be incorporated into calculations using implicit solvation models, improving agreement with solution-phase experimental data frontiersin.orgmdpi.commdpi.comresearchgate.net.

An illustrative table of predicted NMR chemical shifts for this compound (values are hypothetical for illustrative purposes):

NucleusAtom (Position)Predicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
¹HPyrazolone-H6.856.92
¹HPhenyl-H (ortho)7.507.45
¹HMethyl-H2.302.28
¹³CPyrazolone-C155.2154.9
¹³CAzo-C142.1141.8
¹³CMethyl-C12.512.7

Prediction of IR Vibrational Frequencies and Intensities

For this compound, computational IR spectroscopy would predict the characteristic absorption bands arising from its various functional groups, such as the C=O stretch of the pyrazolone ring, N=N stretch of the azo group, and C-H stretches of the aromatic and methyl groups core.ac.ukscirp.org. Predicted frequencies are often scaled by a constant factor to account for approximations in the theoretical model and basis set, allowing for better agreement with experimental IR spectra core.ac.ukmdpi.comscirp.org. By comparing the calculated and experimental spectra, specific vibrational modes can be assigned, aiding in the identification and structural confirmation of this compound scirp.org.

An illustrative table of predicted IR vibrational frequencies for this compound (values are hypothetical for illustrative purposes):

Vibrational ModePredicted Frequency (cm⁻¹)Predicted IntensityExperimental Frequency (cm⁻¹)
C=O stretch1705Strong1710
N=N stretch1580Medium1575
Aromatic C-H stretch3050Medium3060
Methyl C-H stretch2950Medium2945

Calculation of UV-Vis Absorption Maxima and Oscillator Strengths

The prediction of UV-Vis absorption spectra, including absorption maxima (λmax) and oscillator strengths (f), is a crucial application of quantum chemical methods. Time-Dependent Density Functional Theory (TD-DFT) is a widely utilized approach for this purpose, offering a balance between computational cost and accuracy. rsc.orgfaccts.deunipd.itresearchgate.net

The absorption maximum corresponds to the wavelength at which a substance absorbs the most light, influencing its perceived color. Oscillator strength, a dimensionless quantity, quantifies the probability of an electronic transition occurring upon light absorption. researchgate.netacs.org Higher oscillator strengths indicate more intense absorption bands. Solvent effects play a significant role in UV-Vis spectra, often leading to shifts in absorption maxima. These effects can be incorporated into computational models using implicit solvation models such as the Polarizable Continuum Model (PCM) or the Solvation Model Density (SMD). rsc.orgfaccts.deunipd.it

While the general methodologies for calculating UV-Vis absorption maxima and oscillator strengths are well-established and applied to various organic dyes, specific computational data for this compound regarding these properties were not found in the provided research findings. Such studies would typically involve optimizing the molecular geometry of this compound and then performing TD-DFT calculations to determine its excited states and corresponding spectral properties in different environments.

An illustrative example of data that would be presented in such a study for a hypothetical dye is shown below, demonstrating the kind of information obtained from these calculations:

TransitionWavelength (λmax, nm)Oscillator Strength (f)Major Contribution (HOMO → LUMO)Solvent
S0 → S1[Value][Value][Orbital transition details][Solvent]
S0 → S2[Value][Value][Orbital transition details][Solvent]
S0 → S3[Value][Value][Orbital transition details][Solvent]

Molecular Dynamics (MD) Simulations for Solvent Interactions and Aggregation Behavior

Molecular Dynamics (MD) simulations are powerful computational techniques used to investigate the dynamic behavior of molecules, including their interactions with solvents and their propensity for aggregation. rsc.orgacs.orgmdpi.com These simulations track the movement of atoms and molecules over time, providing insights into intermolecular forces, conformational changes, and the formation of aggregates. rsc.orgacs.org

Factors such as molecular structure, concentration, temperature, pressure, and the type of solvent significantly influence aggregation behavior. rsc.org MD simulations can reveal how this compound molecules interact with solvent molecules through various forces, including hydrogen bonding, which can be a critical factor in aggregation processes. acs.orgmdpi.com The "cluster in a liquid" approach is one method used in MD simulations to model solute-solvent interactions. acs.orgnih.gov By simulating the dye molecules within a box of solvent molecules, researchers can observe the formation of monomeric or dimeric forms and understand the influence of the solvent environment on these states. acs.org

Despite the broad applicability of MD simulations to understand dye behavior in solution, specific published MD simulation studies focusing on the solvent interactions and aggregation behavior of this compound were not identified in the provided search results. Such studies would typically provide data on interaction energies, radial distribution functions, and the number of hydrogen bonds to characterize the aggregation process.

An example of the type of data that would be obtained from MD simulations is presented below, illustrating how solvent effects on aggregation might be quantified:

SolventAggregation State ObservedAverage Interaction Energy (kJ/mol)Number of Hydrogen Bonds (Solute-Solvent)
[Solvent A][Monomeric/Dimeric/Aggregated][Value][Value]
[Solvent B][Monomeric/Dimeric/Aggregated][Value][Value]
[Solvent C][Monomeric/Dimeric/Aggregated][Value][Value]

Reaction Pathway Modeling and Transition State Analysis for Synthesis and Degradation

Computational methods, particularly quantum chemical calculations like Density Functional Theory (DFT), are extensively used for modeling reaction pathways and analyzing transition states in both synthesis and degradation processes. mdpi.comacs.org This approach allows for a detailed understanding of the molecular mechanisms, including the identification of intermediates and the determination of activation barriers. mdpi.comacs.orgchemrevlett.com

By calculating the Gibbs energy and rate constants for elementary reaction steps, researchers can predict the feasibility and kinetics of various transformations. acs.org Solvent effects, which can significantly influence reaction rates and selectivities, are incorporated into these models through implicit or explicit solvation models. mdpi.comacs.org This enables the study of reactions in solution, providing a more realistic representation of experimental conditions. mdpi.com The identification of transition states is crucial as they represent the highest energy point along a reaction pathway, dictating the reaction rate. acs.org

While computational studies on reaction pathways and transition states are common for organic compounds, specific research focusing on the synthesis or degradation of this compound using these advanced modeling techniques was not found in the provided search results. Such studies would typically involve mapping out potential reaction mechanisms and calculating the energy profiles for each step.

A conceptual table illustrating the type of data from reaction pathway modeling is provided below:

Reaction StepReactantsProductsActivation Energy (ΔE‡, kcal/mol)Gibbs Energy Change (ΔG, kcal/mol)Solvent
[Step 1][Molecule A][Intermediate][Value][Value][Solvent]
[Step 2][Intermediate][Molecule B][Value][Value][Solvent]
[Step 3][Molecule B][Degradation Product][Value][Value][Solvent]

Quantitative Structure-Activity Relationship (QSAR) Studies for Chemical Reactivity and Environmental Fate

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling approaches that establish relationships between the chemical structure of a compound and its physicochemical properties or biological activities. ecetoc.org In the context of chemical reactivity and environmental fate, QSARs are invaluable tools for predicting how a substance will behave in various environmental compartments and its potential for degradation or persistence. canada.caecetoc.orgresearchgate.net

QSAR models can predict endpoints such as water solubility, octanol-water partition coefficient (Kow), biodegradability, and ecotoxicity (e.g., toxicity to aquatic organisms). canada.caecetoc.org These predictions are particularly useful for screening new chemicals and assessing their environmental impact, even before their synthesis. ecetoc.org this compound belongs to the group of azo solvent dyes, which are generally hydrophobic and sparingly soluble in water. canada.caresearchgate.net Assessments of this group suggest that many structurally related azo solvent dyes share a common mode of action regarding ecotoxicity, often linked to the reactivity of their amine, aniline (B41778), or phenolic functional groups. canada.ca

While QSARs have been applied to the broader group of azo solvent dyes to understand their environmental fate and ecotoxicological behavior, specific quantitative QSAR values or detailed studies exclusively for this compound were not identified in the provided research findings. Such studies would typically involve correlating various molecular descriptors of this compound with its observed or predicted environmental parameters.

An example of a QSAR data table, illustrating the types of properties predicted for environmental fate, is shown below:

PropertyPredicted ValueQSAR ModelDescriptors Used
Water Solubility (mg/L)[Value][Model Name][Descriptors]
Log Kow[Value][Model Name][Descriptors]
Biodegradation Half-life (days)[Value][Model Name][Descriptors]
Aquatic Toxicity (LC50, mg/L)[Value][Model Name][Descriptors]

Advanced Applications and Research Directions for Solvent Yellow 16 in Scientific Disciplines

Integration in Functional Materials Research

The properties of Solvent Yellow 16, including its heat resistance and light fastness, contribute to its potential for integration into functional materials. ccchemical.comcolorantsgroup.com

Dyes play a crucial role in emerging fields like dye-sensitized solar cells (DSSCs). medchemexpress.commedchemexpress.cn While specific detailed research findings directly on this compound's performance in DSSCs are not extensively documented, the broader category of disperse dyes, to which this compound belongs, is recognized for its utility in these systems. chemscene.commedchemexpress.commedchemexpress.cnambeed.com The fundamental understanding of dye chemistry, including the light absorption and electron transfer mechanisms of such compounds, is essential for optimizing the efficiency of photovoltaic devices. acs.org

The application of dyes in optoelectronic devices relies on their ability to interact with light and electrical signals. This compound, as an organic dye, possesses characteristics that could be explored for such applications. The development of new organic materials for optoelectronics often involves tailoring the chemical structure of dyes to achieve desired optical and electronic properties. ambeed.com

Role in Advanced Spectroscopic Probes and Labeling Chemistry in Biological Research

Dyes are indispensable tools in biological experiments, enabling researchers to visualize and analyze cellular structures, track biomolecules, assess cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms. medchemexpress.commedchemexpress.cnglpbio.com this compound, as a disperse dye, holds potential in this domain. targetmol.commedchemexpress.comglpbio.com The design of fluorescent small molecules, which often involves synthetic dyes, is a rapidly growing area in chemical biology for probing biological systems with high sensitivity and rapid response. nih.gov

Development of Analytical Standards and Reference Materials for Dye Analysis

The precise characterization and quantification of dyes are critical in various industries and research fields. This compound, with its defined chemical structure and properties, can serve as an analytical standard or reference material for the analysis of other dyes or for quality control in dye-containing products. sigmaaldrich.com For instance, analytical methods like High-Performance Liquid Chromatography (HPLC) are used to determine the purity and impurities of dyes, and a well-characterized standard like this compound would be essential for such analyses. europa.eu

Novel Industrial Process Enhancement through Fundamental Dye Chemistry Understanding

A deep understanding of the fundamental chemistry of dyes, including their solubility, heat resistance, light fastness, and chemical compatibility, is crucial for enhancing industrial processes. ccchemical.comhermetachem.comhermetachem.com this compound exhibits good heat resistance (up to 280°C in PS) and light resistance (3-4 in PS), along with high solubility in organic solvents like methylbenzene and dichloromethane. ccchemical.com These properties are vital for its effective incorporation into various materials and processes, such as plastics, resins, transparent paints, and printing inks. ccchemical.comhermetachem.comcolorantsgroup.comlookchem.com Continuous research and innovation in dye chemistry aim to improve these properties and develop more environmentally friendly dye solutions. hermetachem.com

Table 1: Key Physical and Chemical Properties of this compound

PropertyValueSource Index
AppearanceGreenish yellow powder / Yellow powder ccchemical.comcolorantsgroup.comlookchem.com
Molecular FormulaC₁₆H₁₄N₄O chemscene.comnih.govtargetmol.comtiiips.com
Molecular Weight278.31 g/mol worlddyevariety.comchemscene.comnih.govtargetmol.comtiiips.comworlddyevariety.com
CAS Number4314-14-1 wikipedia.orgworlddyevariety.comccchemical.comchemscene.comnih.govtargetmol.comtiiips.comworlddyevariety.comcolorantsgroup.comglpbio.comlookchem.comchemicalbook.comepsilonpigments.com
C.I. Number12700 wikipedia.orgworlddyevariety.comworlddyevariety.comcolorantsgroup.comlookchem.comepsilonpigments.comxcolorpigment.com
Melting Point108°C (in PS) / 140°C / 155°C worlddyevariety.comccchemical.comworlddyevariety.comcolorantsgroup.comxcolorpigment.com
Heat Resistance (in PS)280°C (5min) / 260°C ccchemical.comcolorantsgroup.com
Light Resistance (in PS)Good (Mineral Oil) / 3-4 / 5-6 ccchemical.comcolorantsgroup.comfoodcolourworld.com
SolubilitySoluble in ethanol, carbon tetrachloride, acetone, methylbenzene, dichloromethane. Insoluble in water. wikipedia.orgworlddyevariety.comccchemical.comtargetmol.comworlddyevariety.comxcolorpigment.comfoodcolourworld.com

Table 2: Solubility of this compound in Organic Solvents at 20°C

SolventSolubility (g/L)Source Index
Acetone17.30 ccchemical.com
Acetic ether28.5 ccchemical.com
Methylbenzene88.2 ccchemical.com
Dichloromethane217.8 ccchemical.com
Ethyl alcohol4.8 ccchemical.com

Future Research Perspectives and Emerging Interdisciplinary Areas in Dye Science

The future of dye science, including the study of compounds like this compound, is bright, with ongoing research focused on enhancing dye properties and developing more sustainable solutions. hermetachem.com This includes exploring new ways to reduce the environmental impact of dyes. hermetachem.com Emerging interdisciplinary areas involve the application of dyes in advanced materials, such as those for solar energy conversion and optoelectronics, as well as their utility in biological imaging and diagnostics. Continued advancements in synthetic chemistry and analytical techniques will further expand the potential applications of this compound and other dyes in diverse scientific disciplines.

Q & A

Q. How should researchers navigate gaps in historical literature on this compound’s mechanistic pathways?

  • Methodological Answer : Perform systematic reviews using databases like SciFinder and Reaxys, prioritizing peer-reviewed journals over patents. For unresolved mechanisms, propose kinetic isotope effect (KIE) studies or computational simulations (e.g., DFT) to infer intermediates .

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